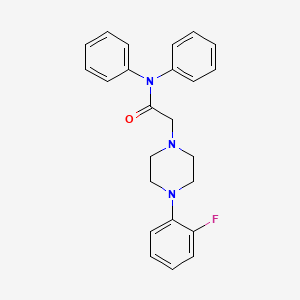![molecular formula C19H19N3O3S B2450078 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2109267-17-4](/img/structure/B2450078.png)
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a highly specialized chemical compound that has piqued the interest of researchers in various fields due to its complex structure and potential applications. This compound belongs to a class of molecules that combines bicyclic systems with sulfonyl and benzonitrile functionalities, resulting in a unique set of chemical properties.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the azabicyclic structure is of interest.
Biology
Biologically, this compound can be used to study receptor interactions, especially given its potential to bind to certain biological targets due to its intricate structure.
Medicine
In medicinal research, this compound may be investigated for its therapeutic potential, possibly acting as a precursor or component in drug design for targeting specific enzymes or receptors.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
作用機序
Target of Action
The primary target of the compound “2-{[3-(pyridin-3-yloxy)-8-azabicyclo[32Similar compounds have been found to interact with the5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive and nervous systems. They are involved in various physiological activities like intestinal movements, mood, appetite, and sleeping .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, possibly the 5-ht3 receptor, to induce a series of biochemical reactions .
Biochemical Pathways
Given the potential interaction with the 5-ht3 receptor, it can be inferred that the compound may influence serotonin signaling pathways .
Result of Action
Based on the potential interaction with the 5-ht3 receptor, it can be inferred that the compound may influence cellular processes regulated by serotonin signaling .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Synthesis of the azabicyclo[3.2.1]octane core: : This can be achieved through catalytic hydrogenation of suitable bicyclic precursors.
Introduction of the pyridin-3-yloxy group: : Using nucleophilic substitution reactions, the pyridin-3-yloxy group is attached to the bicyclic structure.
Addition of the sulfonyl group: : This step often involves sulfonylation reactions, utilizing reagents like sulfonyl chlorides.
Benzonitrile group attachment:
Industrial Production Methods
Industrial production of this compound typically scales up the aforementioned laboratory procedures, often employing continuous flow chemistry to enhance reaction efficiency and yield. Optimizing reaction conditions (temperature, solvent, catalysts) is critical for producing the compound on a large scale with high purity.
化学反応の分析
Types of Reactions
This compound is known to undergo several types of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can modify the functional groups, particularly the sulfonyl group.
Reduction: : Reduction reactions can alter the azabicyclic structure or the nitrile group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-3-yloxy and benzonitrile sites.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used, along with catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction typically result in modified functional groups, while substitution can lead to a variety of derivative compounds with altered reactivity and properties.
類似化合物との比較
Similar Compounds
2-(Pyridin-3-yloxy)benzonitrile: : Lacks the azabicyclo[3.2.1]octane core.
(1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: : Lacks the sulfonyl and benzonitrile groups.
Benzonitrile derivatives: : With various substituents instead of the sulfonyl group.
Uniqueness
What sets 2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile apart is its combination of the azabicyclic structure, sulfonyl group, and benzonitrile functionality, making it a unique molecule with specific chemical and biological properties not easily mimicked by simpler analogs.
There you have it—a deep dive into the world of this fascinating compound! Curious about any specific aspect of it?
特性
IUPAC Name |
2-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-12-14-4-1-2-6-19(14)26(23,24)22-15-7-8-16(22)11-18(10-15)25-17-5-3-9-21-13-17/h1-6,9,13,15-16,18H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHRINKBIXDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)
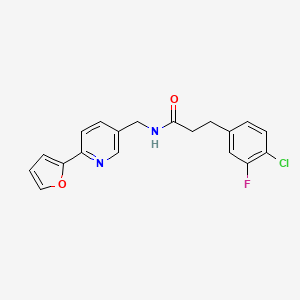
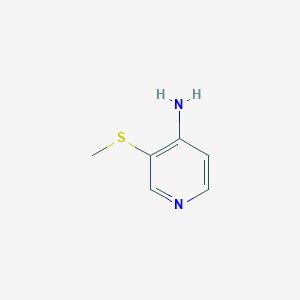
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
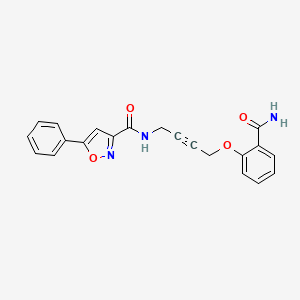
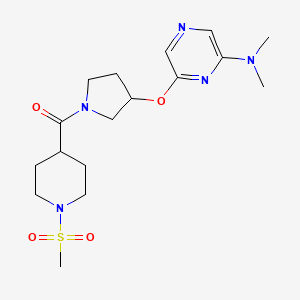
![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)
![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)
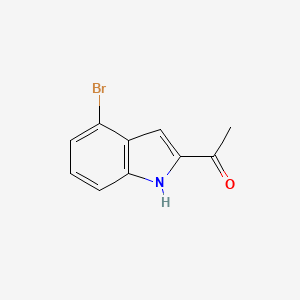
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2450013.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)
